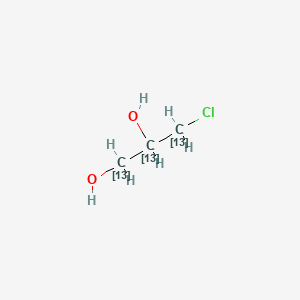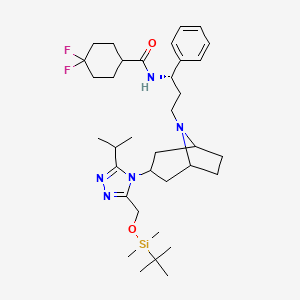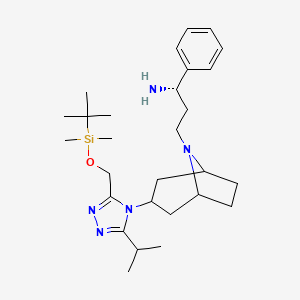
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is an intermediate in the HMG-CoA reductase pathway derived directly from farnesyl pyrophosphate and used in the biosynthesis of terpenes and terpenoids . It serves as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . It is also a metabolite involved in protein geranylgeranylation .
Synthesis Analysis
Geranylgeranyl diphosphate synthase (GGDPS), an enzyme in the isoprenoid biosynthesis pathway, is responsible for the production of geranylgeranyl pyrophosphate (GGPP) used for protein geranylgeranylation . GGPP can be synthesized from isopentenyl pyrophosphate through two prenyl transferases, FPP-synthase and GGPP-synthase .Molecular Structure Analysis
The molecular formula of Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is C20H36O7P2 . The exact mass is 453.21245772 g/mol and the monoisotopic mass is also 453.21245772 g/mol . The InChI is 1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3 .Chemical Reactions Analysis
Geranylgeranyl pyrophosphate is a potent endogenous regulator of Hmg2p degradation . It has been observed that GGPP addition directly to living yeast cultures caused high potency and specific stimulation of Hmg2p degradation .Physical And Chemical Properties Analysis
The molecular weight of Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is 453.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 14 and a topological polar surface area of 113 Ų .Mechanism of Action
Geranylgeranyl pyrophosphate serves as a substrate for the post-translational modification (geranylgeranylation) of proteins, including those belonging to the Ras superfamily of small GTPases . These proteins play key roles in signaling pathways, cytoskeletal regulation, and intracellular transport, and in the absence of the prenylation modification, cannot properly localize and function .
Future Directions
Aberrant expression of GGDPS has been implicated in various human pathologies, including liver disease, type 2 diabetes, pulmonary disease, and malignancy . Thus, this enzyme is of particular interest from a therapeutic perspective . Current GGDPS inhibitors under development and the therapeutic implications of targeting this enzyme are being reviewed .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Geranylgeranyl Pyrophosphate-d3 Triammonium Salt involves the condensation of farnesyl pyrophosphate-d3 with isopentenyl pyrophosphate-d3 followed by the reduction of the resulting geranylgeranyl pyrophosphate-d3 to geranylgeraniol-d3 and subsequent phosphorylation to form Geranylgeranyl Pyrophosphate-d3 Triammonium Salt.", "Starting Materials": [ "Isopentenyl pyrophosphate-d3", "Farnesyl pyrophosphate-d3", "Sodium borohydride", "Methanol", "Ammonium chloride", "Triethylamine", "Pyridine", "Phosphoric acid" ], "Reaction": [ "Condensation of isopentenyl pyrophosphate-d3 with farnesyl pyrophosphate-d3 in the presence of triethylamine and pyridine to form geranylgeranyl pyrophosphate-d3", "Reduction of geranylgeranyl pyrophosphate-d3 using sodium borohydride in methanol to form geranylgeraniol-d3", "Phosphorylation of geranylgeraniol-d3 with phosphoric acid in the presence of ammonium chloride to form Geranylgeranyl Pyrophosphate-d3 Triammonium Salt" ] } | |
CAS RN |
1287302-11-7 |
Product Name |
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt |
Molecular Formula |
C20H36O7P2 |
Molecular Weight |
453.467 |
IUPAC Name |
phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3 |
InChI Key |
OINNEUNVOZHBOX-PGRKICQXSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |
synonyms |
Diphosphoric Acid P-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen_x000B_-1-yl-d3] Ester Ammonium Salt; Diphosphoric Acid Mono[(2E,6E,10E)-3,7,11,15-_x000B_tetramethyl-2,6,10,14-hexadecatetraenyl-d3] Ester Triammonium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




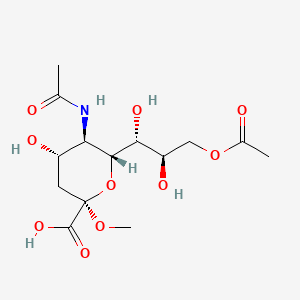
![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

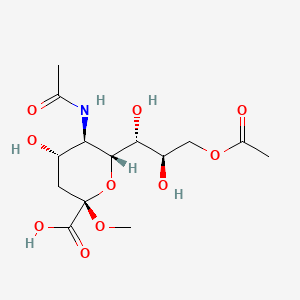
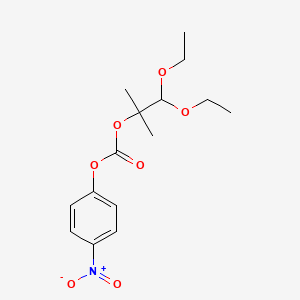
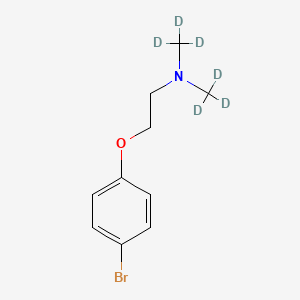
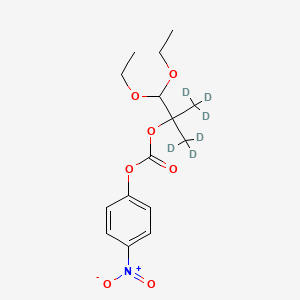
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
